Methyl (4-nitrophenyl)-L-prolinate

Anticancer drug discovery Prolinamide SAR Heterocyclic medicinal chemistry

Methyl (4-nitrophenyl)-L-prolinate (CAS 122092-19-7), systematically named methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate, is an N-aryl-L-proline methyl ester with molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol. It belongs to the class of pyrrolidine carboxylates featuring a 4-nitrophenyl substituent at the pyrrolidine nitrogen and a methyl ester at the C-2 position.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 122092-19-7
Cat. No. B1455186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-nitrophenyl)-L-prolinate
CAS122092-19-7
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1
InChIKeyIHUGHLAIFLPIPC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (4-Nitrophenyl)-L-prolinate (CAS 122092-19-7): Chiral Building Block Overview for Procurement


Methyl (4-nitrophenyl)-L-prolinate (CAS 122092-19-7), systematically named methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate, is an N-aryl-L-proline methyl ester with molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . It belongs to the class of pyrrolidine carboxylates featuring a 4-nitrophenyl substituent at the pyrrolidine nitrogen and a methyl ester at the C-2 position [1]. The compound is commercially available as a chiral research chemical and building block, typically at 95–98% purity, and is stored under standard ambient conditions . Its structural features—a defined (S)-stereocenter, an electron-deficient 4-nitrophenyl chromophore, and a hydrolysable ester—enable diverse downstream transformations including amidation, reduction, and application as a chiral derivatizing agent .

Why Methyl (4-Nitrophenyl)-L-prolinate Cannot Be Substituted with Common Proline Esters or N-Aryl Alternatives


Generic substitution of methyl (4-nitrophenyl)-L-prolinate with unsubstituted L-proline methyl ester, N-benzyl-proline esters, or N-Boc-protected proline methyl esters fundamentally alters the compound's reactivity profile, spectroscopic signature, and downstream synthetic utility. The 4-nitrophenyl group is not a passive protecting group; it serves as both a strong UV–Vis chromophore (λ_max ≈ 380 nm for the nitroaromatic moiety) enabling sensitive HPLC detection without additional derivatization, and as an electron-withdrawing substituent that modulates the nucleophilicity of the pyrrolidine nitrogen and the stability of intermediates during amidation [1]. Moreover, the 4-nitrophenyl moiety can be selectively reduced to a 4-aminophenyl group, creating a bifunctional aniline handle for subsequent diazotization, coupling, or further N-functionalization that N-benzyl or N-alkyl analogs cannot replicate . These distinctions directly impact reaction yields, product purity profiles, and the applicability of the compound as a precursor to bioactive N-aryl-prolinamides, where SAR studies have shown that the 4-nitro substitution on the N-phenyl ring is critical for antiproliferative potency [2].

Methyl (4-Nitrophenyl)-L-prolinate: Quantitative Comparative Evidence for Scientific Selection


Anticancer Potency of N-(4-Nitrophenyl)-L-prolinamide Derivatives vs. 5-Fluorouracil in Human Carcinoma Cell Lines

Derivatives synthesized from N-(4-nitrophenyl)-L-proline—the direct carboxylic acid precursor to methyl (4-nitrophenyl)-L-prolinate—demonstrate superior in vitro anticancer activity compared to the clinical standard 5-fluorouracil (5-FU) across multiple human carcinoma cell lines. Compound 4a (N-(4-nitrophenyl)-L-prolinamide derivative) exhibited 95.41 ± 0.67% cell inhibition against A549 lung carcinoma at 100 µM, compared to 64.29 ± 2.09% for 5-FU—a 31-percentage-point improvement [1]. Against HCT-116 colon carcinoma, compound 4a achieved 93.33 ± 1.36% inhibition versus 81.20 ± 0.08% for 5-FU. Two additional derivatives, 4s (70.13 ± 3.41%) and 4u (83.36 ± 1.70%), also outperformed 5-FU against A549 cells. This structure–activity relationship confirms the 4-nitrophenyl-proline scaffold as the pharmacophoric core enabling this potency [2].

Anticancer drug discovery Prolinamide SAR Heterocyclic medicinal chemistry

HPLC Enantioresolution of α-Substituted Proline Analogues Using 4-Nitrophenoxycarbonyl Derivatization

The 4-nitrophenyl-functionalized proline scaffold, when configured as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, serves as an effective chiral derivatizing agent for indirect HPLC enantioseparation of α-substituted proline analogues [1]. This approach achieves baseline resolution of highly constrained, sterically demanding proline analogue enantiomers, which are otherwise poorly resolved using conventional achiral derivatization. In contrast, simpler N-acyl-proline methyl esters lacking the 4-nitrophenoxycarbonyl chromophore fail to provide adequate retention, peak symmetry, or UV detectability under comparable reversed-phase gradient conditions [2]. The enhanced detection sensitivity afforded by the 4-nitrophenyl chromophore (strong absorbance in the 254–380 nm range) eliminates the need for post-column derivatization, reducing method complexity and improving inter-laboratory reproducibility.

Chiral chromatography Amino acid analysis Enantiomeric purity determination

Chemoselective Reduction to 4-Aminophenyl-Proline Methyl Ester: a Divergent Scaffold Not Accessible from N-Benzyl or N-Alkyl Proline Esters

Methyl (4-nitrophenyl)-L-prolinate undergoes catalytic hydrogenation (10% Pd–C, 30 psi H₂, methanol) to yield 1-(4-aminophenyl)-pyrrolidine-2-carboxylic acid methyl ester in 72% isolated yield . This chemoselective nitro-to-amine reduction generates a bifunctional intermediate bearing both a secondary aniline (on the N-aryl ring) and a methyl ester (at C-2 of the pyrrolidine), enabling orthogonal derivatization strategies not possible with N-benzyl-proline esters (which require harsh deprotection conditions) or N-alkyl-proline esters (which lack a reducible functional group). The resulting 4-aminophenyl scaffold supports amide coupling, diazotization/Sandmeyer chemistry, reductive amination, and urea/thiourea formation—each occurring at the aniline site while the ester remains intact for subsequent hydrolysis or aminolysis [1].

Bifunctional building blocks Scaffold diversification Amino-aniline proline hybrids

Validated HPLC Purity Assessment with Distinctive 380 nm Chromophore Detection

The 4-nitrophenyl chromophore of methyl (4-nitrophenyl)-L-prolinate provides a strong and distinctive UV absorption maximum at approximately 380 nm, enabling highly selective HPLC detection with minimal interference from common organic impurities that absorb primarily at 210–254 nm [1]. Commercially supplied material from reputable vendors is specified at 95% purity (AKSci) to 98% purity (Leyan) . In contrast, L-proline methyl ester hydrochloride (CAS 2133-40-6), a frequently used alternative for organocatalytic and peptidomimetic applications, lacks an aromatic chromophore and requires low-wavelength UV detection (200–210 nm) where solvent gradients, dissolved oxygen, and trace impurities generate substantial baseline noise, compromising accurate quantification. This detection advantage directly translates to more reliable purity assessment upon receipt and simpler reaction monitoring during downstream transformations.

Quality control HPLC purity analysis Chromophoric building blocks

Methyl (4-Nitrophenyl)-L-prolinate: Recommended Procurement-Driven Application Scenarios


Medicinal Chemistry: Synthesis of N-(4-Nitrophenyl)-L-prolinamide Anticancer Leads

When the objective is building a library of N-aryl-prolinamide candidates for antiproliferative screening, methyl (4-nitrophenyl)-L-prolinate serves as the optimal starting material. Hydrolysis to the free acid (N-(4-nitrophenyl)-L-proline), followed by amidation with diverse amines, yields substituted prolinamides that have demonstrated cell inhibition exceeding that of 5-fluorouracil—up to 95.41% against A549 lung carcinoma and 93.33% against HCT-116 colon carcinoma at 100 µM [1]. This scaffold-specific potency, verified by MTT assay across four human carcinoma cell lines, justifies procurement of this specific N-aryl-proline ester over simpler N-alkyl or N-acyl proline derivatives lacking the 4-nitrophenyl pharmacophore [2].

Analytical Chemistry: Chiral Derivatizing Agent Development for Constrained Proline Analogues

For laboratories developing indirect HPLC methods for enantiomeric purity determination of α-substituted proline analogues, the 4-nitrophenoxycarbonyl-proline scaffold embodied in methyl (4-nitrophenyl)-L-prolinate provides the structural basis for constructing effective chiral derivatizing agents. The 4-nitrophenyl chromophore enables sensitive UV detection at 254–380 nm with minimal matrix interference, while the defined (S)-stereocenter facilitates diastereomeric pair formation and chromatographic resolution [1]. This application is particularly relevant when analyzing sterically constrained proline analogues that resist direct chiral stationary-phase separation, where baseline resolution (Rs > 1.5) has been achieved using related 4-nitrophenoxycarbonyl-phenylalanine ester derivatives under standard reversed-phase gradient conditions [2].

Synthetic Methodology: Divergent Bifunctional Building Block via Chemoselective Reduction

When a synthetic route demands a building block with two orthogonal reactive handles—an aniline and a methyl ester—on a chiral pyrrolidine scaffold, methyl (4-nitrophenyl)-L-prolinate is uniquely suited. Catalytic hydrogenation (10% Pd–C, 30 psi H₂, methanol) cleanly reduces the nitro group to the corresponding 4-aminophenyl derivative in 72% yield while leaving the methyl ester intact [1]. This intermediate enables parallel diversification: the aniline can undergo amide coupling, sulfonylation, or diazotization, while the ester is subsequently hydrolyzed or subjected to aminolysis. No other common N-substituted proline ester—including N-benzyl (removed entirely upon hydrogenolysis), N-Boc (acid-labile only), or N-alkyl (no reducible site)—offers this combination of chemoselectivity and bifunctional product stability [2].

Quality Control: Reliable Purity Verification via 380 nm HPLC Detection

For quality control laboratories that must verify the purity of incoming proline-derived building blocks, methyl (4-nitrophenyl)-L-prolinate offers a distinct operational advantage: its 4-nitrophenyl group provides a strong, characteristic absorption at approximately 380 nm, a wavelength region where most common organic solvents, reagents, and non-aromatic impurities are transparent [1]. This enables selective, high-sensitivity HPLC quantification with a signal-to-noise ratio significantly better than that achievable for non-chromophoric proline esters at 210 nm. Commercially available at purity levels of 95–98%, the compound can be directly assessed upon receipt using standard C18 reversed-phase columns with methanol/water mobile phases and UV detection [2].

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